4-Fluoro-1H-indazol-5-OL 4-Fluoro-1H-indazol-5-OL
Brand Name: Vulcanchem
CAS No.: 478838-63-0
VCID: VC2396342
InChI: InChI=1S/C7H5FN2O/c8-7-4-3-9-10-5(4)1-2-6(7)11/h1-3,11H,(H,9,10)
SMILES: C1=CC(=C(C2=C1NN=C2)F)O
Molecular Formula: C7H5FN2O
Molecular Weight: 152.13 g/mol

4-Fluoro-1H-indazol-5-OL

CAS No.: 478838-63-0

Cat. No.: VC2396342

Molecular Formula: C7H5FN2O

Molecular Weight: 152.13 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoro-1H-indazol-5-OL - 478838-63-0

Specification

CAS No. 478838-63-0
Molecular Formula C7H5FN2O
Molecular Weight 152.13 g/mol
IUPAC Name 4-fluoro-1H-indazol-5-ol
Standard InChI InChI=1S/C7H5FN2O/c8-7-4-3-9-10-5(4)1-2-6(7)11/h1-3,11H,(H,9,10)
Standard InChI Key LMCVLLSQSMSLNV-UHFFFAOYSA-N
SMILES C1=CC(=C(C2=C1NN=C2)F)O
Canonical SMILES C1=CC(=C(C2=C1NN=C2)F)O

Introduction

Chemical Properties and Structure

4-Fluoro-1H-indazol-5-ol possesses a well-defined molecular structure with specific chemical properties that distinguish it from other fluorinated indazole derivatives. The compound features a bicyclic structure consisting of a benzene ring fused with a pyrazole ring, with strategic functionalization at the 4 and 5 positions. The presence of both fluorine and hydroxyl groups creates a unique electronic distribution that influences its reactivity patterns and potential biological interactions.

Basic Structural Information

The compound possesses the following fundamental characteristics:

PropertyValue
Chemical FormulaC₇H₅FN₂O
Molecular Weight152.13 g/mol
CAS Number478838-63-0
Standard Purity>97%

The structure incorporates a 1H-indazole core with fluorine at position 4 and a hydroxyl group at position 5 . This positional arrangement creates specific electronic and geometric properties that distinguish it from other fluorinated indazole derivatives. The presence of the nitrogen-containing heterocycle coupled with strategically positioned functional groups contributes to its chemical behavior and potential applications.

Physicochemical Characteristics

The fluorine atom at position 4 significantly affects the electron density distribution within the molecule, influencing its chemical reactivity and potential interactions with biological targets. Fluorine's high electronegativity alters the molecule's dipole moment and can impact its hydrogen bonding capabilities, particularly in conjunction with the hydroxyl group at position 5. These structural features together create a unique physicochemical profile that determines the compound's solubility, stability, and reactivity patterns.

Arrangement TypeDescriptionExamples
DimersFormed through N-H⋯N hydrogen bonds3-methyl-1H-indazole
CatemersExtended chains of molecules connected through hydrogen bonds3-trifluoromethyl-1H-indazole
Helical StructuresMolecules arranged in helices with three-fold screw axesSome fluorinated indazoles
CompoundBiological ActivityPotential Significance
6-fluoro-1H-indazol-3-old-Amino acid oxidase inhibitionPotential application in schizophrenia treatment via increasing d-serine levels
Various indazolesInhibitors of neuronal nitric oxide synthaseApplications in neurodegenerative disorders
Indazole derivativesVarious pharmacological activitiesApplications in medicinal chemistry as established pharmacophores

Structure-Activity Relationship Considerations

The position of fluorine substitution on the indazole ring system significantly influences biological activity. The 4-fluoro substitution in 4-Fluoro-1H-indazol-5-ol may confer unique interactions with potential biological targets. Additionally, the hydroxyl group at position 5 can serve as both a hydrogen bond donor and acceptor, potentially enhancing binding affinity to protein targets.

The combined electronic effects of these substituents alter the electron density distribution across the molecule, which can influence:

Analytical Characterization Methods

The identification and characterization of 4-Fluoro-1H-indazol-5-ol can be accomplished using various analytical techniques that provide insights into its structural features and purity.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy represents a valuable tool for characterizing fluorinated indazoles. For 4-Fluoro-1H-indazol-5-ol, several nuclei can provide structural information:

NMR TechniqueInformation Obtained
¹H NMRProton environments, coupling patterns, N-H proton confirmation
¹³C NMRCarbon skeleton, C-F coupling patterns
¹⁹F NMRFluorine environment, coupling with nearby nuclei
¹⁵N NMRNitrogen environments, tautomeric state confirmation

Complementary spectroscopic techniques such as infrared spectroscopy can confirm the presence of key functional groups, particularly the O-H and N-H stretching vibrations characteristic of the hydroxyl and indazole N-H groups.

Crystallographic Analysis

X-ray crystallography provides definitive structural information, including:

  • Bond lengths and angles

  • Tautomeric state in solid form

  • Intermolecular hydrogen bonding networks

  • Crystal packing arrangements

Studies on related fluorinated indazoles have revealed that the positioning of fluorine atoms significantly affects crystal packing, with some derivatives forming distinctive supramolecular arrangements including helical structures with three-fold screw axes .

Applications and Future Research Directions

Research Gaps and Future Directions

Several critical knowledge gaps exist in the study of 4-Fluoro-1H-indazol-5-ol:

  • Comprehensive characterization of physical properties and spectroscopic data

  • Optimization of synthetic routes with improved yields and purity

  • Systematic evaluation of biological activities, particularly enzymatic inhibition profiles

  • Investigation of structure-activity relationships through preparation and testing of structural analogs

  • Examination of crystal structure and resulting material properties

Future research should address these gaps to fully realize the potential of 4-Fluoro-1H-indazol-5-ol in various scientific and technological applications.

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